molecular formula C32H48O8 B1231107 [6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate CAS No. 5988-76-1

[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Cat. No. B1231107
CAS RN: 5988-76-1
M. Wt: 560.7 g/mol
InChI Key: DGIGXLXLGBAJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin C is a variant of the cucurbitacin family, primarily found in the plant kingdom, especially in the Cucurbitaceae family . It’s a tetracyclic triterpenoid saponin with 30 carbon atoms on its basic skeleton . It’s known for its significant biological activities, such as anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor potential .


Synthesis Analysis

The biosynthesis of cucurbitacin C has been described in detail. Zhang et al. (2014) identified nine cucumber genes in the pathway for the biosynthesis of cucurbitacin C and elucidated four catalytic steps . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .


Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . They are chemically classified as triterpenes, formally derived from cucurbitane, a triterpene hydrocarbon . They often occur as glycosides .


Chemical Reactions Analysis

Some of the typical metabolic reactions of biotransformation of cucurbitacins involve phase I reactions, such as hydrolysis, oxidation, dehydration, and demethylation, and phase II reactions, such as glucuronide binding .


Physical And Chemical Properties Analysis

Cucurbitacin C has a molecular formula of C32H48O8 and a molecular weight of 560.73 . It’s a tetracyclic triterpenoid saponin .

Scientific Research Applications

Antitumor Activity

Cucurbitacin C (CuC) has been identified as a novel analogue of triterpenoids cucurbitacins with potential therapeutic significance against human cancers. It has been shown to inhibit the proliferation and clonogenic potential of multiple cancer cells in a dose-dependent manner. CuC induces cell cycle arrest and apoptosis in cancer cells through the inhibition of the PI3K-Akt signaling pathway. Notably, it effectively inhibits Akt phosphorylation, a critical factor in cancer cell growth and survival. In vivo, CuC has shown efficacy in inhibiting the growth of cancer cell-derived xenograft tumors in mice, highlighting its potential as an anti-cancer agent (Wu et al., 2019).

Anti-Proliferative Effects in Breast Cancer

Research on cucurbitacin B, a compound closely related to cucurbitacin C, reveals its ability to inhibit the growth and telomerase activity in human breast cancer cell lines. This inhibition is achieved through the down-regulation of the c-Myc/hTERT/telomerase pathway, leading to obstruction of the cell cycle and indicating potential use in breast cancer therapy (Duangmano et al., 2010).

G2/M Cell Cycle Arrest and DNA Damage

Cucurbitacin B has been shown to induce G2/M cell cycle arrest in lung adenocarcinoma epithelial A549 cells, mediated by DNA double-strand breaks. This action is facilitated by the activation of the ATM-activated Chk1-Cdc25C-Cdk1 pathway and an increase in intracellular reactive oxygen species (ROS), providing insight into the mechanism of action of cucurbitacins in cancer therapy (Guo et al., 2014).

Application in Lung Cancer Research and Therapy

Cucurbitacins have been recognized for their potential tumor-killing activities in lung cancer research. They act through various molecular signaling pathways, suggesting their use as a potential mainline chemotherapy for lung cancer treatment. This study reviews the biological functions and underlying mechanisms of cucurbitacins on lung cancer pathogenesis and treatment, underlining their safety and efficacy for further research and clinical practice (Liu et al., 2021).

Mechanism of Action

Cucurbitacins have shown to inhibit COX-2 and NOS, reduce oxidative stress, suppress proinflammatory cytokines, and modulate acquired immunity proteins . They have also shown to regulate the JAK2/STAT3 signaling pathway .

Safety and Hazards

Cucurbitacin C is for R&D use only and not for medicinal, household, or other use . If inhaled or ingested, it’s advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately . It’s also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

[6-[3,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8/c1-18(34)40-27(2,3)14-13-24(37)31(8,39)26-21(35)15-29(6)22-11-9-19-20(10-12-23(36)28(19,4)5)32(22,17-33)25(38)16-30(26,29)7/h9,13-14,20-23,26,33,35-36,39H,10-12,15-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIGXLXLGBAJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)CO)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Cucurbitacin C
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4540
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGESTS THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPOUNDS.
Details WITKOWSKI A, KONOPA J; BINDING OF THE CYTOTOXIC AND ANTITUMOR TRITERPENES, CUCURBITACINS, TO GLUCOCORTICOID RECEPTORS OF HELA CELLS; BIOCHIM BIOPHYS ACTA 674(2) 246 (1981)
Record name CUCURBITACIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM ETHYL ACETATE

CAS RN

5988-76-1
Record name CUCURBITACIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

207-207.5 °C
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 340
Record name CUCURBITACIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Reactant of Route 2
[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Reactant of Route 3
[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Reactant of Route 4
[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Reactant of Route 5
[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Reactant of Route 6
[6-[3,16-Dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

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